Cyclic Arg-Gly-Asp-D-Tyr-Lys

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

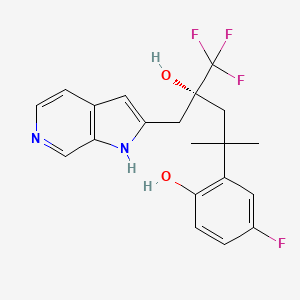

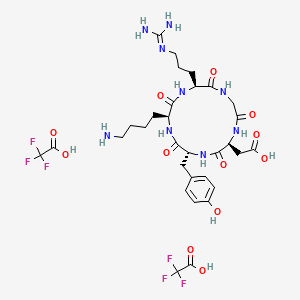

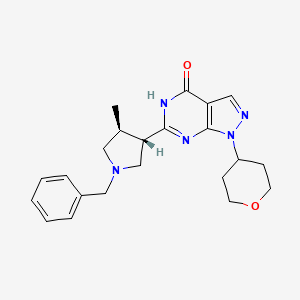

“Cyclic Arg-Gly-Asp-D-Tyr-Lys” is a cyclic pentapeptide with the molecular formula C31H43F6N9O12 . It is also known by other names such as Cyclo (RGDyK) and Cyclo (RGDyK) trifluoroacetate . This compound has a molecular weight of 847.7 g/mol . It is a potent and selective αVβ3 integrin inhibitor with an IC50 of 20 nM .

Synthesis Analysis

The synthesis of cyclic RGD peptides has been reported in the literature . In one study, an amphiphilic and asymmetric cyclo-Arg-Gly-Asp-d-Tyr-Lys (cRGDyK)-conjugated silicon phthalocyanine (RSP) was synthesized by covalently attaching the tripeptide Arg-Gly-Asp (RGD) to silicone phthalocyanine .

Molecular Structure Analysis

The molecular structure of “Cyclic Arg-Gly-Asp-D-Tyr-Lys” can be represented by various descriptors such as IUPAC Name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES . The 2D and 3D conformers of the parent compound can be obtained from databases like PubChem .

Chemical Reactions Analysis

While specific chemical reactions involving “Cyclic Arg-Gly-Asp-D-Tyr-Lys” are not detailed in the search results, there are studies that have used this compound in the development of novel therapeutic agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclic Arg-Gly-Asp-D-Tyr-Lys” can be found in databases like PubChem . It has a molecular weight of 847.7 g/mol and a molecular formula of C31H43F6N9O12 .

Aplicaciones Científicas De Investigación

Tumor Therapy

Cyclo(RGDyK) has been extensively used in tumor therapy. It has been found that arginine glycine aspartic acid (RGD) peptides and their derivatives can be used as ligands of integrin receptors to enhance the direct targeting ability . In recent years, RGD peptide–modified nanodrug delivery systems have been proven to have great potential in tumor therapy .

Targeted Photodynamic Therapy

Cyclo(RGDyK) has been used in targeted photodynamic therapy (TPDT) of triple-negative breast cancer (TNBC). An amphiphilic and asymmetric cyclo-Arg-Gly-Asp-d-Tyr-Lys(cRGDyK)-conjugated silicon phthalocyanine (RSP) was synthesized for TPDT of TNBC . The modification of RSP with RGD led to a high accumulation of the photosensitizer in TNBC cells overexpressing 3 integrin receptors which can bind RGD, greatly reducing the risk of phototoxicity .

Anti-Breast Cancer Effect

It was demonstrated that Arg-Gly-Asp-d-Tyr-Lys(cRGDyK)-conjugated silicon phthalocyanine had a great anti–breast cancer effect .

Increased Cell Death After Therapy

The synergistic effects of an apoptosis-inducing factor, for example, the Arg-Gly-Asp (RGD) motif, can increase the radiotherapeutic efficacy of these peptides .

Treatment of Liver Fibrosis

Cyclo(RGDyK) has been used in the treatment of liver fibrosis. cRGD-SSL is an efficient drug carrier, which selectively targets activated HSCs and improves drug therapy for liver fibrosis to a significant extent .

Mecanismo De Acción

Target of Action

Cyclo(RGDyK) primarily targets integrin receptors , particularly the αvβ3 integrin receptor . Integrins are transmembrane heterodimers that play a crucial role in various biological functions, including cell adhesion, signal transduction, and cell migration . The αvβ3 integrin receptor is overexpressed on activated neoplastic endothelium, making it a prominent target for tumor angiogenesis .

Mode of Action

Cyclo(RGDyK) interacts with its targets by acting as a ligand for the αvβ3 integrin receptor . This interaction enhances the direct targeting ability of the compound, leading to changes in the receptor’s function and subsequent alterations in cellular processes .

Biochemical Pathways

The binding of Cyclo(RGDyK) to the αvβ3 integrin receptor affects various biochemical pathways involved in tumor growth, metastasis, and angiogenesis . The exact pathways and their downstream effects are complex and depend on the specific cellular context.

Result of Action

The binding of Cyclo(RGDyK) to the αvβ3 integrin receptor can lead to significant cellular effects. For instance, a Cyclo(RGDyK)-conjugated silicon phthalocyanine demonstrated a significant anti-breast cancer effect . In vitro experiments showed that this compound caused significant apoptosis of tumor cells .

Action Environment

The action, efficacy, and stability of Cyclo(RGDyK) can be influenced by various environmental factors. For example, the heterogeneity of tumors and the permeability of blood vessels within the same tumor may affect the delivery and efficacy of the compound

Propiedades

IUPAC Name |

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)/t17-,18-,19+,20-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDUWKKOPQABPG-TVSMIREGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43F6N9O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclic Arg-Gly-Asp-D-Tyr-Lys | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)

![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)